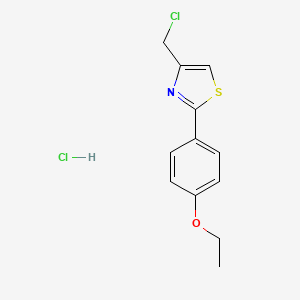

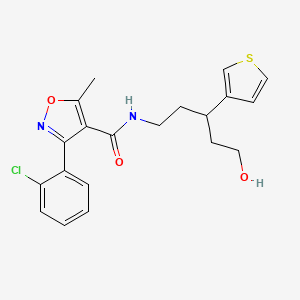

![molecular formula C18H21N5O4 B2480508 9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-40-2](/img/structure/B2480508.png)

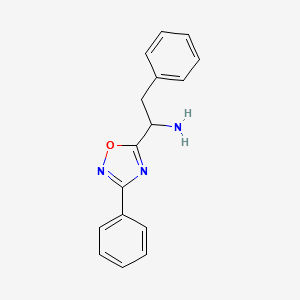

9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves catalyst-free reactions, aqueous media processes, and regioselective synthesis techniques. For instance, the catalyst-free aqueous synthesis of 2-Amino-7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives showcases an environmentally friendly procedure that results in high yields and easy work-up processes (Yao et al., 2014). Similarly, the synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones through a one-pot condensation reaction emphasizes green chemistry principles by avoiding solvents and catalysts (Karami et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds often reveals a planar fused-ring system or a folded fused-ring system, with hydrogen bonds playing a crucial role in the crystalline structure. For example, the study on racemic and solvate structures highlights how hydrogen bonds contribute to the molecular arrangement, affecting the overall stability and reactivity of these molecules (Low et al., 2004).

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions, including hydrolytic ring-opening reactions and cycloaddition reactions. The study by Coburn and Taylor (1982) on mesoionic purinone analogs demonstrates these types of reactions, offering insights into the reactivity patterns of such compounds (Coburn & Taylor, 1982).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, are crucial for understanding the stability and solubility of these molecules. The study on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones illustrates different molecular and crystal structures despite similar molecular compositions, highlighting the impact of slight structural variations on physical properties (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of heterocyclic compounds, including their redox abilities, reactivity towards nucleophiles, and participation in ene reactions, are well-documented. For example, the synthesis and redox ability of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates shed light on their potential as NAD+-NADH models in redox reactions (Igarashi et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of F2013-0652 are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .

Mode of Action

F2013-0652 interacts with its targets by inhibiting their activities. It displays potent inhibitory activity against HL-60 and HeLa cells . The compound induces S-phase arrest and apoptosis in HL-60 cells . The induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

Biochemical Pathways

The compound affects the folate pathway , which is vital for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, F2013-0652 disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds are generally more lipophilic and enter cells through passive diffusion .

Result of Action

The molecular and cellular effects of F2013-0652’s action include the accumulation of S-phase cells and the induction of apoptosis in HL-60 cells . The compound also affects lysosomes and mitochondria, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

Safety and Hazards

The safety and hazards of pyrimidine derivatives would depend on their specific structures and applications. It’s important to note that while some pyrimidine derivatives are used in therapeutics, others may have toxic effects. Therefore, it’s crucial to conduct thorough safety assessments for each specific compound .

Orientations Futures

Pyrimidine derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . They are being studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Propriétés

IUPAC Name |

9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-20-15-14(16(24)21(2)18(20)25)23-9-5-8-22(17(23)19-15)12-7-6-11(26-3)10-13(12)27-4/h6-7,10H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYVQUQRXIBHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

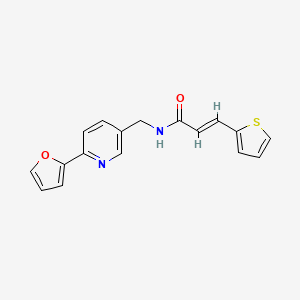

![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)

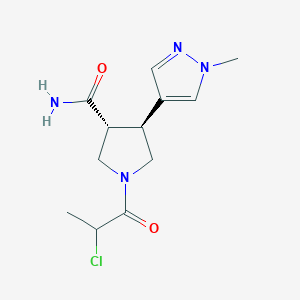

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)

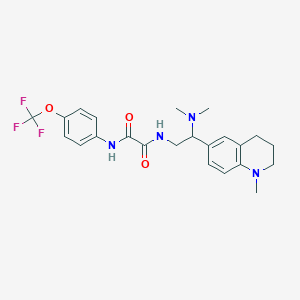

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)

![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)